Cas no 1502151-32-7 (3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid)

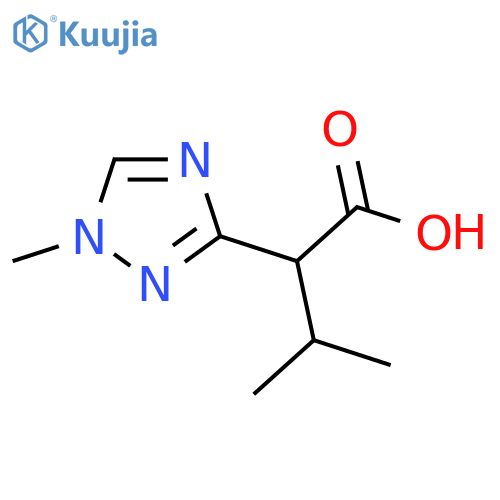

1502151-32-7 structure

商品名:3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid

3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1139176

- 3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid

- 1502151-32-7

-

- インチ: 1S/C8H13N3O2/c1-5(2)6(8(12)13)7-9-4-11(3)10-7/h4-6H,1-3H3,(H,12,13)

- InChIKey: QLZRKGZCAMGMSW-UHFFFAOYSA-N

- ほほえんだ: OC(C(C1N=CN(C)N=1)C(C)C)=O

計算された属性

- せいみつぶんしりょう: 183.100776666g/mol

- どういたいしつりょう: 183.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 68Ų

3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1139176-0.25g |

3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |

1502151-32-7 | 95% | 0.25g |

$972.0 | 2023-10-26 | |

| Enamine | EN300-1139176-0.1g |

3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |

1502151-32-7 | 95% | 0.1g |

$930.0 | 2023-10-26 | |

| Enamine | EN300-1139176-2.5g |

3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |

1502151-32-7 | 95% | 2.5g |

$2071.0 | 2023-10-26 | |

| Enamine | EN300-1139176-1.0g |

3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |

1502151-32-7 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1139176-1g |

3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |

1502151-32-7 | 95% | 1g |

$1057.0 | 2023-10-26 | |

| Enamine | EN300-1139176-0.5g |

3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |

1502151-32-7 | 95% | 0.5g |

$1014.0 | 2023-10-26 | |

| Enamine | EN300-1139176-0.05g |

3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |

1502151-32-7 | 95% | 0.05g |

$888.0 | 2023-10-26 | |

| Enamine | EN300-1139176-5g |

3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |

1502151-32-7 | 95% | 5g |

$3065.0 | 2023-10-26 | |

| Enamine | EN300-1139176-10g |

3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |

1502151-32-7 | 95% | 10g |

$4545.0 | 2023-10-26 |

3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

1502151-32-7 (3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid) 関連製品

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量